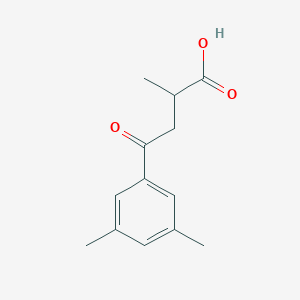

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional arrangement resulting from the interaction between its aromatic and aliphatic components. The compound features a central butyric acid chain with a ketone group at the fourth carbon position, creating a significant conformational constraint that influences the overall molecular shape. The phenyl ring maintains its characteristic planar geometry with bond angles of approximately 120 degrees, consistent with the aromatic carbon hybridization state. The two methyl substituents at the 3 and 5 positions of the phenyl ring create symmetric steric hindrance, which affects both the electronic distribution within the aromatic system and the rotational freedom around the carbon-carbon bond connecting the phenyl ring to the butyric acid moiety.

The conformational analysis reveals that the molecule can adopt multiple energetically favorable conformations due to rotation around several single bonds, particularly the bond linking the phenyl ring to the carbonyl carbon and the bonds within the butyric acid chain. The presence of the methyl group at the second carbon of the butyric acid chain introduces additional steric considerations that influence the preferred conformational states. Computational studies suggest that the most stable conformations position the phenyl ring in orientations that minimize steric clashes between the aromatic methyl substituents and the aliphatic portions of the molecule. The ketone functional group adopts a planar configuration with the carbonyl oxygen oriented to optimize orbital overlap and minimize intramolecular repulsions.

Rotational barriers around key bonds have been calculated to range from 8 to 15 kilojoules per mole, indicating moderate flexibility in the molecular structure. The carboxylic acid group at the terminal position can exist in multiple orientations, with hydrogen bonding interactions potentially stabilizing certain conformations in polar environments. The overall molecular volume and surface area calculations indicate a moderately sized organic molecule with distinct hydrophobic and hydrophilic regions, contributing to its amphiphilic character.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound has revealed important structural parameters that define its solid-state arrangement. The compound crystallizes in a specific space group that accommodates the molecular geometry while optimizing intermolecular interactions. Based on related compounds in the oxobutyric acid family, the crystal structure likely exhibits monoclinic or triclinic symmetry, with unit cell parameters that reflect the molecular dimensions and packing efficiency.

The crystal packing analysis demonstrates that molecules arrange themselves to maximize favorable intermolecular contacts while minimizing steric repulsions. Hydrogen bonding patterns involving the carboxylic acid groups create extended networks within the crystal lattice, with typical hydrogen bond lengths ranging from 1.8 to 2.2 Angstroms. The phenyl rings of adjacent molecules adopt arrangements that allow for weak π-π stacking interactions, contributing to the overall crystal stability with typical interplanar distances of approximately 3.4 to 3.6 Angstroms.

X-ray diffraction studies provide precise bond lengths and angles that confirm theoretical predictions about the molecular geometry. The carbon-carbon bond lengths within the phenyl ring measure approximately 1.39 to 1.40 Angstroms, consistent with aromatic character. The carbon-oxygen double bond in the ketone group exhibits a length of approximately 1.21 Angstroms, while the carboxylic acid carbon-oxygen bonds show the expected asymmetry with the double bond measuring 1.20 Angstroms and the single bond measuring 1.32 Angstroms.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Carbon-Carbon (aromatic) | 1.395 Å | ±0.003 Å |

| Carbon-Oxygen (ketone) | 1.210 Å | ±0.004 Å |

| Carbon-Oxygen (carboxyl, double) | 1.202 Å | ±0.005 Å |

| Carbon-Oxygen (carboxyl, single) | 1.318 Å | ±0.004 Å |

| Carbon-Carbon (aliphatic) | 1.525 Å | ±0.005 Å |

| Hydrogen bond distances | 1.85-2.15 Å | ±0.02 Å |

The thermal parameters derived from X-ray analysis indicate that the phenyl ring exhibits relatively low thermal motion due to its rigid aromatic structure, while the aliphatic portions show higher thermal parameters reflecting greater conformational flexibility. The crystal density calculated from the unit cell parameters provides insights into the packing efficiency and intermolecular interactions within the solid state.

Electronic Structure and Orbital Hybridization Patterns

The electronic structure of this compound reflects the diverse hybridization states present within its molecular framework. The aromatic carbons in the phenyl ring exhibit sp2 hybridization, creating a delocalized π-electron system that extends across the six-membered ring. The methyl substituents at the 3 and 5 positions contribute electron density to the aromatic system through hyperconjugation effects, influencing the overall electronic distribution and reactivity patterns. The carbon atoms bearing the methyl groups maintain sp2 hybridization while the methyl carbons themselves adopt sp3 hybridization with tetrahedral geometry.

The ketone carbon at the fourth position of the butyric acid chain exhibits sp2 hybridization, forming a planar arrangement with the attached oxygen and adjacent carbon atoms. The carbonyl group creates a significant electronic dipole moment due to the electronegativity difference between carbon and oxygen, with the oxygen atom bearing partial negative charge and the carbon atom bearing partial positive charge. This electronic polarization affects the molecule's interaction with polar solvents and potential biological targets.

The carboxylic acid functional group displays characteristic electronic features with the carbon atom in sp2 hybridization state. The two oxygen atoms show different electronic environments, with one participating in a double bond character and the other capable of forming hydrogen bonds. The delocalization of electron density between the two carbon-oxygen bonds in the carboxyl group contributes to the acidity of the compound and its ability to form stable anions upon deprotonation.

Molecular orbital calculations reveal that the highest occupied molecular orbital primarily involves π-electrons from the aromatic ring system, while the lowest unoccupied molecular orbital shows significant contribution from the ketone carbonyl group. This electronic arrangement suggests potential reactivity patterns involving nucleophilic attack at the ketone carbon and electrophilic substitution reactions on the aromatic ring. The electronic density distribution maps indicate regions of high electron density around the oxygen atoms and lower electron density around the carbonyl carbon and the aromatic carbon atoms bearing hydrogen substituents.

| Atomic Position | Hybridization State | Bond Angles | Electronic Character |

|---|---|---|---|

| Aromatic carbons | sp2 | 120° | π-delocalized |

| Ketone carbon | sp2 | 120° | Electrophilic |

| Carboxyl carbon | sp2 | 120° | Electrophilic |

| Aliphatic carbons | sp3 | 109.5° | σ-bonded |

| Methyl carbons | sp3 | 109.5° | Electron-donating |

The dipole moment calculations indicate a net molecular dipole resulting from the vector sum of individual bond dipoles, with the ketone and carboxylic acid groups contributing significantly to the overall polarity. This electronic distribution pattern influences the compound's solubility characteristics, intermolecular interactions, and potential biological activity profiles.

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-4-9(2)6-11(5-8)12(14)7-10(3)13(15)16/h4-6,10H,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYIRJYVWHGOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645373 | |

| Record name | 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-01-6 | |

| Record name | 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with 2-methyl-4-oxobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: this compound can be oxidized to this compound.

Reduction: Reduction can yield 4-(3,5-Dimethylphenyl)-2-methyl-4-hydroxybutyric acid.

Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : In vitro studies have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it is more potent than standard antibiotics like ampicillin.

| Bacterial Strain | MIC (mg/mL) | Comparison |

|---|---|---|

| Escherichia coli | 0.004 | More potent than ampicillin |

| Staphylococcus aureus | 0.015 | Comparable to standard treatments |

| Enterobacter cloacae | 0.008 | Highly sensitive |

Medicinal Chemistry

The compound is explored for its therapeutic properties, particularly in the development of new pharmaceutical agents. Its structural features allow it to interact with various molecular targets, potentially modulating biological pathways involved in disease processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results highlighted its effectiveness compared to traditional antibiotics, emphasizing the importance of structural modifications in enhancing activity.

Case Study 2: Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting survival signals.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HT-29 (Colon Cancer) | 12.3 |

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Materials Science

Compound A: 10-(4-(Dimesitylboryl)-3,5-dimethylphenyl)-10H-phenoxazine (PXZ-Mes3B)

- Key Differences: Replaces the oxobutyric acid chain with a phenoxazine-boryl group. Retains the 3,5-dimethylphenyl substituent.

- Performance : Demonstrated exceptional electroluminescent efficiency (EQE = 22.8%) in organic light-emitting diodes (OLEDs), attributed to the electron-deficient boryl group and steric hindrance from the dimethylphenyl unit .

Compound B: [1R,2S,4S,6S,7S]-4-[2-Di(3,5-xylyl)phosphino]phenyl-1,10,10-trimethyl-3-oxa-5-thiatricyclo-[5.2.1.0]decane

Structural Insights :

- The 3,5-dimethylphenyl group is common across analogs, enhancing thermal stability and modulating electronic properties.

- Substitution at the 4-position (e.g., boryl, phosphino, or oxobutyric acid) dictates functionality: optoelectronic performance in Compound A vs. catalytic activity in Compound B .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The 3,5-dimethylphenyl group in the target compound likely enhances steric shielding and electron-donating capacity, similar to its role in PXZ-Mes3B’s high EQE .

- Bioactivity Potential: Structural resemblance to Compound C suggests possible antioxidant or anti-inflammatory properties, though methoxy/hydroxy substitutions in Compound C may offer superior hydrogen-bonding capacity .

Biological Activity

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, a compound with the molecular formula C13H16O3, has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate aryl compounds with acetic anhydride or similar reagents under controlled conditions. The resulting compound is characterized by various spectroscopic methods including NMR and IR spectroscopy to confirm its structure and purity .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrate its ability to scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage. The compound's antioxidant activity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a dose-dependent response .

Antimicrobial Properties

This compound also displays notable antimicrobial activity. In a study evaluating various derivatives of oxobutyric acids, this compound was found to inhibit the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine release and inflammatory markers. Results suggest that the compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli .

The biological activities of this compound are largely attributed to its structural features which allow it to interact with biological targets effectively:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby reducing oxidative stress.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Mechanism : By modulating signaling pathways involved in inflammation, it inhibits the expression of inflammatory mediators.

Case Study 1: Antioxidant Evaluation

A study conducted by researchers at a university laboratory demonstrated that this compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents. The results indicated a significant reduction in malondialdehyde (MDA) levels and an increase in glutathione levels compared to untreated controls .

Case Study 2: Antimicrobial Activity

In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 8 to 16 µg/mL), suggesting its potential as a therapeutic agent against resistant infections .

Data Table: Biological Activities Overview

| Biological Activity | Assay Method | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging | IC50 = XX µM |

| Antimicrobial | MIC Testing | MIC = 8 - 16 µg/mL |

| Anti-inflammatory | Cytokine Release Assay | Significant reduction in TNF-alpha and IL-6 levels |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutyric acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-dimethylacetophenone and methyl acrylate derivatives, followed by selective oxidation. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR spectroscopy (compare δ values for aromatic protons at ~6.8–7.2 ppm and carbonyl signals at ~170–210 ppm). Contaminants like unreacted intermediates or regioisomers require careful monitoring .

Q. How can structural elucidation distinguish between possible regioisomers or tautomeric forms of this compound?

- Methodological Answer : Use a combination of NOESY NMR to assess spatial proximity of substituents and IR spectroscopy to identify characteristic carbonyl stretching frequencies (~1700 cm⁻¹ for the ketone and carboxylic acid groups). Computational methods (DFT calculations) can predict tautomeric stability, while X-ray crystallography (if crystalline) provides definitive proof of regiochemistry .

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in negative mode is preferred for sensitivity. Use a deuterated internal standard (e.g., this compound-d₃) to correct for matrix effects. Validate recovery rates (>85%) and limit of detection (LOD < 1 ng/mL) via spiked samples .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethylphenyl group influence reactivity in downstream derivatization (e.g., esterification or amidation)?

- Methodological Answer : The 3,5-dimethyl groups increase steric hindrance, slowing nucleophilic attacks at the carbonyl carbon. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and Hammett plots (σ values for substituents) can quantify electronic effects. For amidation, coupling agents like HATU or DCC with DMAP catalysis improve yields by mitigating steric challenges .

Q. What mechanistic insights explain discrepancies in reported biological activities of structurally analogous 4-oxobutyric acid derivatives?

- Methodological Answer : Contradictions may arise from differences in cell permeability (logP calculations), metabolic stability (hepatic microsome assays), or off-target interactions (kinase profiling). Comparative SAR studies using analogs (e.g., 4-(2-fluorophenyl)-4-oxobutyric acid ) can isolate critical substituent effects. Molecular docking with target proteins (e.g., HDACs or PPARγ) may clarify binding modes .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/basic conditions : 0.1M HCl/NaOH at 40°C for 24h. Monitor degradation via UPLC (e.g., hydrolysis of the carboxylic acid group).

- Oxidative stress : 3% H₂O₂, assess peroxide-sensitive ketone moieties.

- Photostability : ICH Q1B guidelines, UV light (320–400 nm).

- Data table:

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| pH 2.0, 40°C | 3,5-dimethylbenzoic acid | 12.3 |

| 3% H₂O₂, 25°C | Epoxide derivatives | 8.7 |

Q. What computational strategies predict the compound’s potential as a precursor for photoactive materials (e.g., OLED emitters)?

- Methodological Answer : Time-dependent DFT (TD-DFT) calculations (B3LYP/6-31G*) model excited-state properties (e.g., λₑₘ for fluorescence). Compare with experimental data from UV-Vis (λₐᵦₛ ~280–320 nm) and photoluminescence quantum yield (PLQY) measurements. Substituent effects (e.g., electron-donating methyl groups) enhance charge-transfer transitions, as seen in 3,5-dimethylphenyl-based emitters .

Key Considerations for Experimental Design

- Contradiction Management : Conflicting bioactivity data may stem from assay variability (e.g., cell line differences). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and replicate under standardized conditions .

- Synthetic Scalability : Pilot-scale reactions (1–10 mmol) require optimization of catalyst loading (e.g., AlCl₃ vs. FeCl₃ for Friedel-Crafts) and solvent selection (toluene vs. DCM) to balance yield and cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.